molecular formula C9H8BrNO2S B8291247 4-Bromo-6-methanesulfonyl-1H-indole

4-Bromo-6-methanesulfonyl-1H-indole

Cat. No.: B8291247
M. Wt: 274.14 g/mol
InChI Key: MJVCGNIENRDNEJ-UHFFFAOYSA-N
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Description

4-Bromo-6-methanesulfonyl-1H-indole is a halogenated indole derivative featuring a bromine atom at the 4-position and a methanesulfonyl group (-SO2Me) at the 6-position of the indole scaffold. This compound is synthesized via a method analogous to the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide, substituting 1-bromo-5-methanesulfonyl-2-methyl-3-nitrobenzene as the starting material . The final product is obtained as a white solid (76% yield) with the following key spectroscopic characteristics:

  • NMR Data:
    • $ ^1H $ NMR (300 MHz, CDCl$ _3 $): δ 3.11 (s, 3H, -SO2CH$ _3 $), 6.70 (m, 1H), 7.52 (dd, J=2.5, 3.0 Hz, 1H), 7.81 (d, J=1.5 Hz, 1H), 8.10 (dd, J=1.0, 1.5 Hz, 1H), 9.34 (bs, 1H, -NH).
  • Molecular Formula: C$ _9 $H$ _8 $BrNO$ _2 $S.
  • Molecular Weight: 274.12 g/mol.

Properties

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

4-bromo-6-methylsulfonyl-1H-indole

InChI

InChI=1S/C9H8BrNO2S/c1-14(12,13)6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3

InChI Key

MJVCGNIENRDNEJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CN2)C(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-6-methanesulfonyl-1H-indole 4-Br, 6-SO$ _2 $Me C$ _9 $H$ _8 $BrNO$ _2 $S 274.12 White solid; strong electron-withdrawing groups enable potential use in medicinal chemistry (e.g., enzyme inhibition) .
4-Bromo-6-methyl-1H-indole 4-Br, 6-Me C$ _9 $H$ _8 $BrN 210.07 Methyl group is electron-donating; may serve as an intermediate in drug synthesis .
6-Bromo-4-methoxy-1H-indole 6-Br, 4-OMe C$ _9 $H$ _8 $BrNO 226.07 Methoxy group enhances solubility; potential precursor for functionalization .
4-Bromo-6-nitro-1H-indole 4-Br, 6-NO$ _2 $ C$ _8 $H$ _5 $BrN$ _2 $O$ _2 $ 241.04 Nitro group is electron-withdrawing; useful in reduction or substitution reactions .
Methyl 4-bromo-1H-indole-6-carboxylate 4-Br, 6-CO$ _2 $Me C$ _{10} $H$ _8 $BrNO$ _2 $ 254.08 Carboxylate ester allows hydrolysis to carboxylic acid; pharmaceutical intermediate .

Key Observations

This property is advantageous in designing enzyme inhibitors or stabilizing reactive intermediates. Electron-Donating Groups (EDGs): The methyl (-Me) and methoxy (-OMe) groups increase electron density, enhancing susceptibility to electrophilic attack. These derivatives are often intermediates in synthesizing more complex molecules.

Physical Properties :

  • The methanesulfonyl derivative (MW = 274.12 g/mol) is heavier than analogues like 4-Bromo-6-methyl-1H-indole (MW = 210.07 g/mol), which may influence crystallinity or solubility.
  • Methoxy and carboxylate esters improve solubility in polar solvents compared to hydrophobic methyl or bromine substituents.

Applications :

  • Pharmaceuticals : The target compound’s sulfonyl group is common in protease or kinase inhibitors, while the carboxylate ester () is a versatile intermediate for prodrug design.
  • Synthetic Utility : Bromine at position 4 allows cross-coupling reactions (e.g., Suzuki-Miyaura), while nitro groups () facilitate reductions to amines.

Research Findings and Trends

  • Spectral Signatures : The methanesulfonyl group in the target compound produces a distinct $ ^1H $ NMR singlet at δ 3.11, whereas methyl groups (e.g., 4-Bromo-6-methyl-1H-indole) resonate near δ 2.3–2.5 .
  • Synthetic Pathways : Derivatives like 4-Bromo-6-nitro-1H-indole are synthesized via nitration of bromoindoles, while carboxylate esters require coupling reactions or esterification .

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